![molecular formula C10H13BF3NO2S B596008 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid CAS No. 1256345-53-5](/img/structure/B596008.png)
2-Butylthio-5-trifluoromethylpyridine-3-boronic acid
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Overview
Description
2-Butylthio-5-trifluoromethylpyridine-3-boronic acid is a heterocyclic organic compound . Its molecular formula is C10H13BF3NO2S . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid consists of a pyridine ring substituted with a butylthio group, a trifluoromethyl group, and a boronic acid group . The molecular weight of this compound is 279.09 .Scientific Research Applications
Chemical Education
Lastly, this compound can serve as an excellent example in chemical education to illustrate the principles of organic chemistry and the role of functional groups in chemical reactivity and interactions. It can be used in laboratory courses to demonstrate techniques like boronic acid synthesis and its applications in organic reactions.
Each of these fields leverages the unique chemical structure of 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid to explore and develop new technologies, products, and knowledge. While the current web search did not yield specific studies or applications, the potential uses outlined above are based on the general roles that similar compounds play in scientific research .
Safety and Hazards
The safety data sheet for 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
The mode of action of this compound is likely related to its boronic acid moiety. Boronic acids are known to interact with their targets through the formation of reversible covalent complexes. This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, which could influence their bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid. For instance, the pH level can strongly influence the rate of hydrolysis of boronic acids and their esters, which are only marginally stable in water .
properties
IUPAC Name |
[2-butylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3NO2S/c1-2-3-4-18-9-8(11(16)17)5-7(6-15-9)10(12,13)14/h5-6,16-17H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCAGVUKVGNBMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SCCCC)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681525 |
Source
|
Record name | [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylthio-5-trifluoromethylpyridine-3-boronic acid | |
CAS RN |
1256345-53-5 |
Source
|
Record name | Boronic acid, B-[2-(butylthio)-5-(trifluoromethyl)-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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